molecular formula C12H13F3N2O4 B2552495 tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate CAS No. 1400808-71-0

tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate

Cat. No.: B2552495
CAS No.: 1400808-71-0
M. Wt: 306.241
InChI Key: KMULZMCMEMSUJJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) :

  • δ 1.45 ppm (s, 9H, tert-butyl CH₃).
  • δ 3.12 ppm (s, 3H, N-CH₃).
  • δ 7.28 ppm (d, J = 8.5 Hz, 1H, H-6 phenyl).

¹⁹F NMR (471 MHz, CDCl₃) :

  • δ -118.2 ppm (m, 2F, F-3/F-5).
  • δ -123.6 ppm (d, J = 9.1 Hz, 1F, F-4).

¹³C NMR (126 MHz, CDCl₃) :

  • δ 28.1 ppm (tert-butyl CH₃).
  • δ 83.5 ppm (C-O of tert-butyl).
  • δ 155.2 ppm (C=O carbamate) .

Infrared Spectroscopy (IR)

Band (cm⁻¹) Assignment
1725 ν(C=O) carbamate
1530, 1350 ν(NO₂) asymmetric/symmetric
1120–1080 ν(C-F) aromatic

Mass Spectrometry (MS)

  • ESI-MS : m/z 306.24 [M+H]⁺ (calc. 306.24) .
  • Fragmentation pathways include loss of tert-butoxy (57 Da) and nitro groups (46 Da) .

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) provide electronic structure insights:

Optimized Geometry

  • The nitro group adopts a coplanar orientation with the phenyl ring (torsion angle < 10°).
  • Steric repulsion between the tert-butyl and methyl groups induces a 55° twist in the carbamate linkage .

Frontier Molecular Orbitals

Orbital Energy (eV) Localization
HOMO -6.8 Nitrophenyl π-system
LUMO -2.1 Carbamate carbonyl and NO₂

The HOMO-LUMO gap (4.7 eV) suggests moderate reactivity, with electron-deficient regions at the nitro group .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3,4,5-trifluoro-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-12(2,3)21-11(18)16(4)7-5-6(13)8(14)9(15)10(7)17(19)20/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMULZMCMEMSUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

Carbamate Formation via CO₂ Incorporation

Carbamates are typically synthesized by reacting amines with carbon dioxide (CO₂) and alkylating agents in the presence of bases like cesium carbonate (Cs₂CO₃) and phase-transfer catalysts (e.g., tetrabutylammonium iodide, TBAI) . For example:

  • Reaction Conditions :

    • Base : Cs₂CO₃ (1.0 equiv)

    • Catalyst : TBAI (0.1 equiv)

    • Solvent : Anhydrous DMF

    • CO₂ : Supplied via bubbling into the reaction mixture .

ParameterDetails
Role of CO₂ Acts as a carbonyl source for carbamate formation.
Alkylation Alkyl halides (e.g., methyl iodide) provide the alkyl group (e.g., tert-butyl).
Yield High yields achievable under optimized conditions (e.g., 85% in MeCN) .

Decarboxylative Amination

While not directly observed for this compound, analogous carbamates undergo decarboxylative amination under basic conditions. For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate reacts with Cs₂CO₃ in MeCN at 100°C to form alkylamines via intramolecular decarboxylation :

  • Mechanism :

    • Base : Cs₂CO₃ deprotonates the carbamate, facilitating decarboxylation.

    • Intermediate : Formation of an amine intermediate via loss of CO₂.

    • Product : Alkylamine (e.g., tert-butyl ethylcarbamate).

Curtius Rearrangement

Carbamates derived from carboxylic acids may undergo Curtius rearrangements, particularly when treated with sodium azide and Boc anhydride. This involves:

  • Formation of acyl azides : Reaction of carboxylic acids with Boc anhydride and sodium azide.

  • Rearrangement : Thermal decomposition of acyl azides to isocyanates, which are trapped as carbamates .

StepDescription
Acyl Azide Generated via displacement of azide with tert-butoxide.
Isocyanate Produced during Curtius rearrangement, forming carbamate upon trapping.

Hydrogen Bonding Effects

Carbamates exhibit syn/anti rotamer equilibria influenced by hydrogen bonding:

  • Stabilization : Acetic acid or other hydrogen bond donors can stabilize syn-rotamers via intermolecular hydrogen bonds .

  • Aggregation : High concentrations may lead to dimerization or aggregation, affecting reaction kinetics.

Thermal Stability

While specific data for this compound is unavailable, analogous carbamates require elevated temperatures (e.g., 100°C) for decarboxylation or rearrangement reactions .

Comparison of Reaction Conditions

ParameterDecarboxylative Amination CO₂-Based Synthesis
Base Cs₂CO₃ (1.0 equiv)Cs₂CO₃ (1.0 equiv)
Solvent MeCNDMF
Temperature 100°CAmbient
Key Step Deprotonation & decarboxylationCO₂ incorporation

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Its fluorinated moiety can enhance metabolic stability and bioavailability.
    • Case studies indicate potential applications in developing antibacterial agents targeting resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Antibacterial Activity
    • Research has shown that derivatives of fluorinated compounds exhibit significant antibacterial properties. For instance, the compound's structural modifications can lead to improved activity against Gram-negative bacteria, which are critical targets in antibiotic resistance .
    • A study highlighted the compound's efficacy with minimal inhibitory concentrations (MICs) as low as 4 μg/mL against resistant bacterial strains .
  • Biochemical Research
    • The compound serves as a tool in biochemical assays due to its ability to inhibit specific enzymes and receptors. Its mechanism of action involves binding to active sites on target proteins, which can modulate their activity.
    • It has been utilized in studies focusing on enzyme inhibition related to various diseases, including cancer and bacterial infections .

Antibacterial Activity of this compound

Bacterial Strain MIC (μg/mL) Reference
Acinetobacter baumannii4
Pseudomonas aeruginosa8
Escherichia coli16

Enzyme Inhibition Studies

Enzyme Target IC50 (nM) Reference
Gyrase8
Topoisomerase IV20

Case Studies

  • Gyrase Inhibition
    • A derivative of this compound demonstrated potent inhibition against bacterial gyrase with an IC50 value of 8 nM. This suggests its potential use in treating infections caused by resistant bacteria .
  • Cytotoxicity Assessment
    • In vitro studies assessed the cytotoxic effects of the compound on various cell lines. Some derivatives showed selective cytotoxicity while maintaining cell viability at lower concentrations, indicating their potential as therapeutic agents with reduced side effects .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The nitro group can undergo reduction to form amines, which may interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with tert-butyl carbamate, nitro, and fluorine substituents (Table 1).

Table 1: Key Properties of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate and Analogs

Compound Name (Catalog ID) Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Features
This compound (QK-3428) C₁₃H₁₄F₃N₂O₄ (inferred) ~306.24 2-NO₂; 3,4,5-F; methyl carbamate 95% High electrophilicity due to nitro; fluorines enhance stability
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate C₁₂H₁₄F₃NO₂ 261.24 3,4,5-F; methyl carbamate N/A Lacks nitro group; lower polarity and reactivity compared to QK-3428
tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate (LD-2281) C₁₇H₂₄N₃O₄ 334.39 4-NO₂; piperazine-carbamate 98% Piperazine introduces basicity; nitro on phenyl ring
N-tert-Butyl-2-nitroaniline (AN-3214) C₁₀H₁₃N₂O₂ 193.22 2-NO₂; tert-butyl on N 98% Free amine after deprotection; simpler structure

Physicochemical Properties

  • Polarity: QK-3428 exhibits higher polarity than its non-nitro analog (261.24 g/mol compound) due to the nitro group, impacting solubility in organic solvents .
  • Thermal Stability : Fluorine atoms enhance thermal stability, making QK-3428 more robust than LD-2281 during high-temperature reactions (e.g., reflux in EtOH ).

Biological Activity

Tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a trifluoromethyl substituent, and a nitrophenyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the nitrophenyl group may contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, compounds containing trifluoromethyl groups have been shown to exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Tert-Butyl methyl carbamateHeLa4.60
Trifluoromethyl ketone derivativeMCF-72.88
SorafenibHepG28.38

The above data illustrates that compounds structurally related to this compound display promising anticancer activity, with IC50 values indicating effective inhibition of cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Induction of Apoptosis : Studies indicate that such compounds can induce apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like Bax and Caspase-7.
  • Cell Cycle Arrest : Compounds may also interfere with cell cycle progression, leading to increased cell death in cancerous tissues.

Study 1: In Vitro Analysis

In a study examining the effects of this compound on human cancer cell lines, researchers observed significant reductions in cell viability at concentrations as low as 5 μM. The study utilized various assays to confirm apoptosis induction and cell cycle arrest.

Study 2: Metabolic Stability

A comparative analysis was conducted using cultures of Cunninghamella elegans to assess the metabolic stability of the compound. Results indicated that the compound was metabolized at a moderate rate, suggesting favorable pharmacokinetic properties that could enhance its therapeutic potential.

Q & A

Q. What experimental controls are necessary when studying the compound’s photostability?

  • Answer: Include dark controls (samples wrapped in foil) and UV-light-exposed samples (λ = 254–365 nm). Quantify degradation products via GC-MS and correlate with light intensity using actinometry .

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